

# Thermochemical Data & Handling Guide: Vanadium Tetrachloride ( )

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## Compound of Interest

Compound Name:	Vanadium(4+);tetrachloride
CAS No.:	7632-51-1
Cat. No.:	B1582885

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## Executive Summary

Vanadium tetrachloride (

) is a volatile, paramagnetic transition metal halide serving as a critical intermediate in the purification of vanadium and a catalyst in organic synthesis (e.g., oxidative coupling of phenols).[1] Unlike the stable titanium analog (

),

is metastable at ambient conditions, slowly decomposing into solid vanadium trichloride (

) and chlorine gas.[1]

This guide provides researchers and process chemists with authoritative thermochemical data, phase equilibria models, and rigorous handling protocols to ensure experimental reproducibility and safety.

## Part 1: Fundamental Thermochemical Properties

The following data represents the consensus values derived from calorimetric and effusion-mass spectrometric studies. Note the significant difference between liquid and gas phase enthalpies, driven by the compound's volatility.

**Table 1: Standard Thermodynamic Values (298.15 K)**

Property	Symbol	Value	Unit	State	Confidence
Enthalpy of Formation		-569.8	kJ/mol	Liquid	High [1, 2]
Enthalpy of Formation		-527.6	kJ/mol	Gas	High [1]
Gibbs Free Energy		-485.3	kJ/mol	Gas	Medium
Entropy		255	J/(mol·K)	Liquid	Est. [3]
Molar Heat Capacity		131.3	J/(mol <sup>[2]</sup> [3]·K)	Liquid	High [4]
Bond Dissociation Energy		290.8	kJ/mol	Gas	High [1]

“

*Critical Insight: The bond dissociation energy of the fourth V-Cl bond (290.8 kJ/mol) is significantly lower than the mean bond energy of the first three (approx. 380 kJ/mol). This thermodynamic weakness drives the spontaneous decomposition*

## Physical Constants<sup>[2][3][5][6][7][8]</sup>

- Molecular Weight: 192.75 g/mol <sup>[4][5]</sup>

- Appearance: Dark reddish-brown viscous liquid
- Density: 1.816 g/cm<sup>3</sup> (at 20 °C)
- Magnetic Susceptibility: Paramagnetic (configuration, B.M.)
- Solubility: Soluble in non-polar solvents ( , ); reacts violently with protic solvents.

## Part 2: Phase Equilibria & Vapor Pressure

Accurate vapor pressure control is essential for distillation, which is the primary method for purifying

from non-volatile

residues.

### Vapor Pressure Data Points

- Boiling Point ( ): 148.0 °C (421.15 K) at 760 mmHg
- Ambient Vapor Pressure: ~7.6 mmHg (10.1 hPa) at 25 °C

### Clausius-Clapeyron Model

For process modeling between 25 °C and 150 °C, use the following derived parameters:

[6]

Where:

- is in mmHg[7][8][9]

- is in Kelvin[7][6]

Practical Implication:

has a vapor pressure profile similar to water but is far more sensitive to temperature fluctuations. Distillation should be performed under reduced pressure (vacuum) to lower the boiling point below 100 °C, thereby minimizing thermal decomposition during purification.

## Part 3: Stability & Decomposition Kinetics

The storage shelf-life of

is dictated by its disproportionation equilibrium. Unlike

, which is stable indefinitely in the absence of moisture,

is thermodynamically driven to reduce itself.

### Decomposition Pathway

[1]

- Trigger: Light (photolysis) and Heat (> 150 °C).

- Observation: Fresh

is a clear red liquid. Degraded

becomes cloudy/opaque due to fine purple

precipitate.

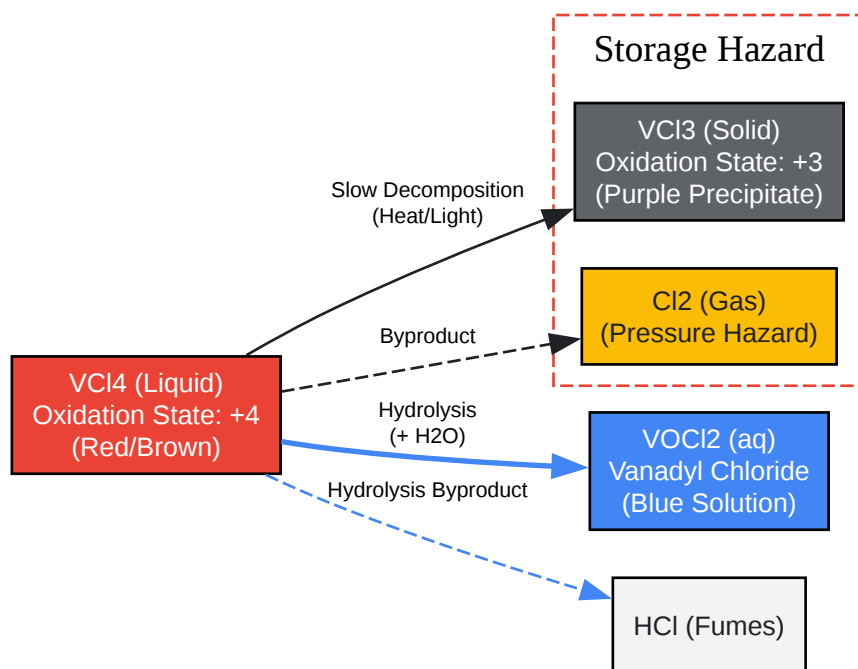
- Pressure Hazard: Sealed containers can pressurize with

gas over time.[10]

## Diagram 1: Stability & Hydrolysis Logic

The following diagram illustrates the "Metastability Trap" of

and its irreversible hydrolysis pathway.



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Figure 1: Reaction pathways for VCl<sub>4</sub>. The black path represents storage degradation (metastability), while the blue path represents irreversible hydrolysis.

## Part 4: Synthesis & Purification Protocol

Objective: Synthesis of high-purity

from Vanadium metal. Safety: Requires a fume hood, full PPE (acid gas respirator), and exclusion of moisture.

### Reagents

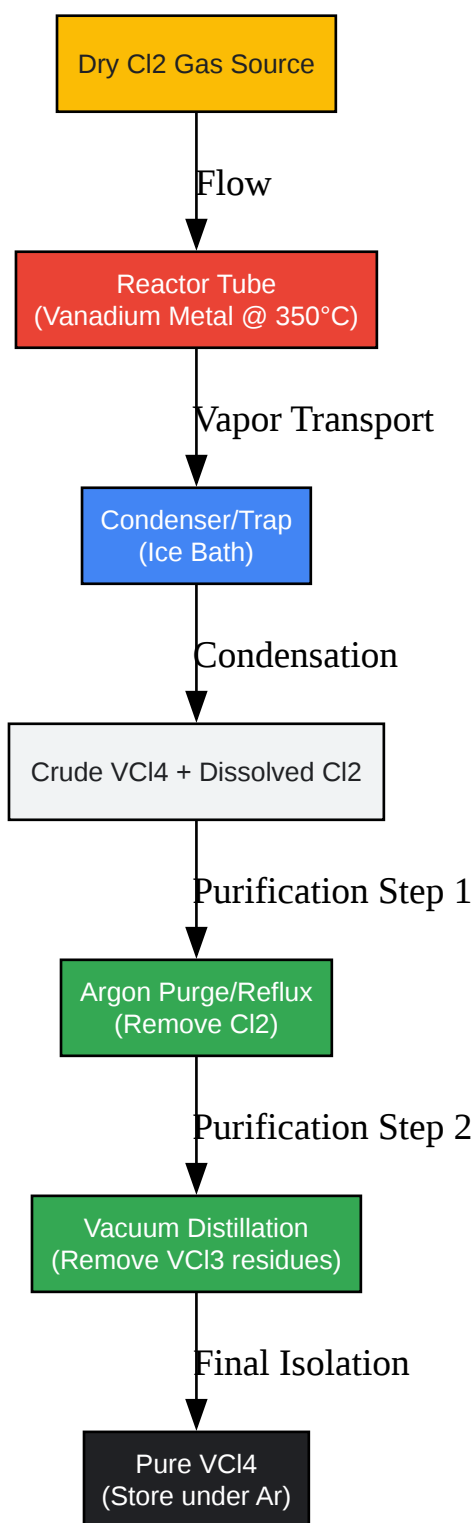
- Vanadium Metal: Powder or chips (>99.5% purity).
- Chlorine Gas ( ): Dry, high purity.
- Argon/Nitrogen: For inert purging.

### Step-by-Step Methodology

- System Preparation:
  - Set up a borosilicate glass train:
    - source
    - bubbler (drying)
    - Reaction tube (containing V metal)
    - Receiving flask (ice bath)
    - Waste trap (NaOH).
  - Why:
    - hydrolyzes instantly. The entire system must be flame-dried under inert gas flow before introducing chlorine.
- Reaction (Chlorination):
  - Heat the Vanadium metal zone to 300–350 °C.
  - Introduce a slow stream of dry
  - .
  - Observation: Dark red vapors of
  - will form and condense in the cooled receiving flask.
  - Note: If the temperature is too high (>500 °C),
  - may form or
  - may decompose before condensing.
- Purification (Reflux & Distillation):
  - The crude condensate contains dissolved

- Step A: Gently reflux the liquid under a stream of Argon to drive off dissolved Chlorine gas.
- Step B: Perform a simple distillation.[10] Collect the fraction boiling at 148–150 °C (at 1 atm) or the equivalent temperature under vacuum.
- Purity Check: The distillate should be a clear, ruby-red liquid with no purple solids.

## Diagram 2: Synthesis Workflow



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Figure 2: Process flow for the synthesis and purification of Vanadium Tetrachloride.[1][4][5][10][11][12][13][14]

## Part 5: Handling & Safety for Researchers

### Hydrolysis Risks

is aggressively hygroscopic. Upon contact with moist air, it releases dense white fumes of HCl and forms vanadyl species:

Protocol: Always handle via syringe techniques or in a glovebox (

ppm

). Glassware must be oven-dried.

### Metal Scavenging in Pharma

While

is not a drug, vanadium residues are strictly regulated (Class 1 Elemental Impurity in ICH Q3D). If

is used as a catalyst (e.g., phenol coupling), removal is critical.

- Detection: ICP-MS is required; colorimetric tests are unreliable due to oxidation state changes.
- Removal: Aqueous workup converts V(IV) to water-soluble species, which can be sequestered using chelating resins (e.g., EDTA-functionalized silica).

### Storage

- Container: Schlenk flask with Teflon valve (grease can be attacked by ).
- Environment: Dark, cool (< 20 °C), under Argon.
- Venting: Open old bottles carefully in a hood; pressure buildup from generation is common.

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